molecular formula C18H22N2O3S B3015580 (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-86-3

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3015580
CAS No.: 897616-86-3
M. Wt: 346.45
InChI Key: YRMAZBKOHRCDCC-HNENSFHCSA-N
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Description

The compound (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted at position 2 with a cyclohexanecarbonyl imino group and at position 6 with a methyl group. Its synthesis likely involves multi-component reactions analogous to methods reported for related benzothiazole derivatives .

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAZBKOHRCDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the cyclohexanecarbonyl group may enhance its interaction with biological targets.

Preliminary studies suggest that compounds similar to this compound exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis: Similar benzothiazole derivatives have demonstrated the ability to promote apoptosis in cancer cell lines, leading to cell cycle arrest and reduced proliferation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, a novel benzothiazole compound demonstrated significant antiproliferative effects against various cancer cell lines (A431, A549, H1299), with IC50 values indicating effective inhibition at low concentrations .

CompoundCell LineIC50 (μM)Mechanism
Benzothiazole B7A4311.5Apoptosis induction
Benzothiazole B7A5492.0Cell cycle arrest
Benzothiazole B7H12991.8Inhibition of IL-6 and TNF-α

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antimicrobial activity. One study highlighted the antifungal effects against strains like Candida albicans and Aspergillus niger, showing zones of inhibition that suggest significant efficacy .

CompoundFungal StrainZone of Inhibition (mm)
R1Candida albicans19
R1Aspergillus niger17
R2Candida tropicalis11

Case Studies

  • Histone Deacetylase Inhibition : A study focusing on HDAC inhibitors revealed that compounds structurally related to this compound effectively reduced tumor growth in xenograft models .
  • Apoptosis Induction : Another investigation assessed the apoptosis-inducing capabilities of benzothiazole derivatives, confirming that these compounds activate caspase pathways leading to cell death in cancer cells .

Scientific Research Applications

The compound (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and agricultural chemistry, supported by case studies and data tables.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent . Compounds that contain thiazole rings have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazole can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A study demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Histone Deacetylase Inhibition

The compound may also serve as an inhibitor of histone deacetylases (HDACs) , which are enzymes implicated in the regulation of gene expression and are often overexpressed in cancerous tissues. Inhibitors of HDACs are known to induce cell cycle arrest and apoptosis in cancer cells. A patent outlines compounds similar to this compound that demonstrate HDAC inhibition, indicating a promising avenue for therapeutic application .

Antimicrobial Properties

In addition to anticancer properties, studies have shown that thiazole derivatives possess antimicrobial activity . The compound's structure suggests it may interact with microbial enzymes or membranes, inhibiting growth or survival. This property could be leveraged in developing new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance .

Organic Photovoltaics

The unique electronic properties of compounds like this compound make them suitable for applications in organic photovoltaics (OPVs) . Research into organic semiconductors has identified thiazole-containing compounds as effective materials for light absorption and charge transport in solar cells. Their incorporation into OPV formulations could enhance efficiency and stability .

Polymer Chemistry

Furthermore, the compound can be utilized in polymer synthesis . Its functional groups allow it to act as a monomer or crosslinking agent in creating polymers with desirable properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .

Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Thiazole derivatives have been investigated for their ability to disrupt biological processes in pests and weeds, leading to effective pest management solutions .

Plant Growth Regulators

Additionally, there is potential for this compound to function as a plant growth regulator . Research indicates that certain thiazole derivatives can enhance plant growth and resistance to stressors, which could improve agricultural productivity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs include derivatives with variations in the imino substituent, heterocyclic cores, and functional groups.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzo[d]thiazole Cyclohexanecarbonyl imino (2), Methyl (6) C19H21N2O3S 375.44 Ester, Imino, Thiazole
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)... Benzo[d]thiazole Quinoxaline-2-carbonyl imino (2), Fluoro (6) C19H13FN4O3S 396.40 Ester, Imino, Fluoro, Thiazole
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indol-3-yl (2), Cyano (3) C18H15N3O2S 337.39 Cyano, Ester, Indole
Metsulfuron methyl ester Benzoate Triazinyl sulfonylurea (2) C14H15N5O6S 381.36 Sulfonylurea, Triazine
  • Indole Derivative (): The indole moiety enables π-π interactions and hydrogen bonding, while the cyano group may confer nucleophilic reactivity. The absence of an imino group reduces steric hindrance compared to the target compound .
  • Metsulfuron Methyl Ester () : The sulfonylurea bridge and triazine group enable herbicidal activity via acetolactate synthase (ALS) inhibition, contrasting with the target’s acetoxy ester group .

Physicochemical Properties

Table 2: Predicted Physicochemical and Bioactivity Profiles

Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity (Reported) Key Interactions
Target Compound ~3.5 Low (0.01) Not reported Lipophilic interactions
Quinoxaline derivative ~2.8 Moderate (0.1) Antimicrobial, Anticancer π-π stacking, Hydrogen bonding
Indole derivative ~2.2 Low (0.05) CNS modulation, Enzyme inhibition π-π stacking, Hydrogen bonding
Metsulfuron methyl ester ~1.5 High (10) Herbicidal (ALS inhibitor) Hydrogen bonding, Ionic
  • Lipophilicity: The target compound’s cyclohexanecarbonyl group increases LogP (~3.5) compared to the quinoxaline derivative (~2.8), suggesting enhanced membrane permeability.
  • Solubility: The indole derivative’s cyano group reduces solubility, while metsulfuron’s sulfonylurea moiety improves aqueous solubility .

Q & A

Q. What validation criteria ensure reproducibility in crystallographic studies?

  • Criteria :
  • R-factor thresholds : SHELXL refinement requires R₁ < 0.05 for high-resolution data (<1.0 Å) .
  • Residual density maps : Ensure peaks < 0.3 eÅ⁻³ to confirm absence of unresolved solvent or disorder .

Q. How are computational methods integrated to predict reactivity or stability?

  • Approach :
  • DFT calculations : Optimize transition states for imine formation using Gaussian or ORCA to predict activation energies .
  • Molecular docking : Screen interactions with biological targets (e.g., STING agonists) using AutoDock Vina .

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